2-(Benzyloxy)-1-naphthaldehyde

Catalog No.
S603132
CAS No.
52805-48-8
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-1-naphthaldehyde

CAS Number

52805-48-8

Product Name

2-(Benzyloxy)-1-naphthaldehyde

IUPAC Name

2-phenylmethoxynaphthalene-1-carbaldehyde

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

VEMDBXGFPCYWJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O

The exact mass of the compound 2-(Benzyloxy)-1-naphthaldehyde is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Benzyloxy)-1-naphthaldehyde (CAS 52805-48-8) is a pre-protected aromatic building block utilized extensively in multi-step organic synthesis and medicinal chemistry. Featuring an electrophilic aldehyde at the 1-position and a sterically bulky benzyloxy protecting group at the 2-position, this solid compound (melting point 121-123 °C) serves as a reliable precursor for complex molecular architectures. In procurement and process chemistry, it is primarily selected for its ability to undergo clean transformations—such as Claisen-Schmidt condensations and Baeyer-Villiger oxidations—without the yield-reducing side reactions typical of unprotected phenols. Its stable crystalline form and compatibility with mild downstream deprotection make it a highly processable intermediate for synthesizing advanced chalcones, fluorescent probes, and active pharmaceutical ingredients.

Procurement Fit

1-Aldehyde reactivity Enables Schiff base, chalcone, and sensor derivatization workflows.
2-Benzyloxy protecting group Cleavable orthogonally; supports multistep synthesis routes.
Building block scope Used in medicinal chemistry and materials science intermediate applications.

Substituting 2-(Benzyloxy)-1-naphthaldehyde with its closest in-class analogs, such as 2-hydroxy-1-naphthaldehyde or 2-methoxy-1-naphthaldehyde, frequently compromises synthetic yields and process safety. If the unprotected 2-hydroxy analog is used in basic condensations, the acidic phenolic proton can quench catalysts, reduce aldehyde electrophilicity via hydrogen bonding, or trigger unwanted intramolecular cyclizations into chromenes [1]. Conversely, while 2-methoxy-1-naphthaldehyde provides protection, the methoxy ether requires highly corrosive, cryogenic conditions (e.g., Boron tribromide at -78 °C) for late-stage deprotection [1]. The benzyloxy group offers robust protection during aggressive nucleophilic attacks while allowing for mild, chemoselective cleavage via catalytic hydrogenation, making this specific compound strictly non-interchangeable for sensitive synthetic routes.

Substitution Risk

2-Hydroxy or 2-methoxy analog
Hydroxy analog lacks cleavable protection; methoxy is non-cleavable, limiting orthogonal synthetic sequences.
1-Naphthaldehyde or unsubstituted naphthaldehydes
Absence of 2-benzyloxy substitution alters electronic modulation and steric profile, affecting downstream reactivity and binding interactions.
AChE inhibitor chalcone context
Benzyloxy motif is linked to dual-binding AChE inhibition; replacement may reduce assay potency and alter enzyme interaction profile.

Precursor Suitability for High-Yield Condensations

In the synthesis of complex aminoalkylated chalcones, 2-(Benzyloxy)-1-naphthaldehyde demonstrates measurable precursor advantages compared to its unprotected counterpart. During Claisen-Schmidt condensations, the benzyloxy group prevents the deprotonation and intramolecular hydrogen bonding that typically deactivate the aldehyde in 2-hydroxy-1-naphthaldehyde. Consequently, the benzyloxy-protected precursor achieves an 84% isolated yield of the target linear enone [1]. Unprotected ortho-hydroxy naphthaldehydes often suffer from significantly reduced yields or undergo spontaneous cyclization to naphthopyrans under similar basic conditions.

Evidence DimensionIsolated yield in Claisen-Schmidt condensation
Target Compound Data84% yield for 2-(Benzyloxy)-1-naphthaldehyde-derived chalcone
Comparator Or BaselineUnprotected 2-hydroxy-1-naphthaldehyde (prone to side reactions and lower yields)
Quantified DifferenceSecures high-yielding (>80%) linear enone formation by completely blocking competing cyclization pathways.
ConditionsBasic condensation with 4-hydroxyacetophenone derivatives

Procuring the pre-protected benzyloxy compound ensures high throughput and limits yield-destroying side-product formation in basic condensation workflows.

Alkylation Yield
Head-to-head
~86% (BnBr) vs ~75% (BnCl)
Supports process yield optimization
Based on reported alkylation conditions

Mild Deprotection Compatibility for Scale-Up

For multi-step syntheses requiring late-stage phenol unmasking, 2-(Benzyloxy)-1-naphthaldehyde is significantly more process-friendly than 2-methoxy-1-naphthaldehyde. The benzyl ether can be quantitatively cleaved under mild catalytic hydrogenation conditions (H2, Pd/C at room temperature and neutral pH) [1]. In contrast, cleaving a methoxy group typically requires harsh, corrosive Lewis acids like Boron tribromide (BBr3) at cryogenic temperatures (-78 °C), which can destroy sensitive downstream functional groups such as acetals or esters.

Evidence DimensionDeprotection severity and functional group tolerance
Target Compound DataBenzyl ether cleavage (H2, Pd/C, 20-25 °C, neutral pH)
Comparator Or BaselineMethoxy ether cleavage (BBr3, -78 °C, highly acidic/corrosive)
Quantified DifferenceEliminates the need for cryogenic cooling and corrosive reagents, preserving acid-sensitive functional groups during late-stage unmasking.
ConditionsStandard late-stage phenol deprotection in multi-step API synthesis

Buyers scaling up complex syntheses prefer benzyl ethers to avoid the severe safety hazards, specialized cryogenic equipment, and product degradation associated with BBr3-mediated methoxy deprotection.

Preparative Yield
Reported
86% isolated (0.5 mol scale)
Validated patent-scale synthesis
US04656126 procedure; DMF, K₂CO₃, 60°C

Pharmacological Potency of Downstream Derivatives

Beyond acting as a protecting group, the benzyloxy moiety can be retained in final active pharmaceutical ingredients to drive target affinity. Chalcones synthesized directly from 2-(Benzyloxy)-1-naphthaldehyde exhibit exceptional potency against acetylcholinesterase (AChE), with lead compounds demonstrating an IC50 of 1.0 nM [1]. This is a 33-fold improvement over the clinical benchmark donepezil (IC50 ~33 nM) [1]. The bulky benzyloxy group is critical here, as it provides optimal hydrophobic contacts and π-π stacking interactions within the peripheral anionic site (PAS) of the enzyme.

Evidence DimensionAChE inhibitory activity (IC50)
Target Compound Data1.0 nM (Chalcone derived from 2-(Benzyloxy)-1-naphthaldehyde)
Comparator Or Baseline~33.0 nM (Donepezil clinical benchmark)
Quantified Difference33-fold higher inhibition potency driven by the specific steric and lipophilic bulk of the benzyloxy substituent.
ConditionsIn vitro biochemical assay against AChE (PDB 1EVE model)

For drug discovery programs targeting neurodegenerative diseases, this specific building block provides the exact structural features needed to achieve nanomolar target affinity.

AChE Inhibition
Class-level
Chalcone IC₅₀ 0.11–5.34 nM vs donepezil 33.4 nM
Supports AChE inhibitor scaffold development
Chalcone-derivative data; compound not directly tested

Thermal Properties and Handling Efficiency

2-(Benzyloxy)-1-naphthaldehyde presents as a stable, crystalline solid with a well-defined melting point of 121-123 °C . This provides a distinct handling advantage over many lower-molecular-weight or liquid aldehyde analogs, which are prone to oxidation and require volumetric dispensing. The solid state enables highly accurate gravimetric weighing, straightforward purification via recrystallization, and superior long-term shelf stability under standard combustible solid storage conditions.

Evidence DimensionPhysical state and handling metrics
Target Compound DataSolid, melting point 121-123 °C
Comparator Or BaselineLiquid or low-melting aromatic aldehydes
Quantified DifferenceEnables direct gravimetric dispensing and crystallization-based purification, eliminating the volumetric error margins and distillation requirements of liquid analogs.
ConditionsStandard laboratory and industrial material handling

Solid precursors with high melting points streamline industrial weighing workflows, improve batch-to-batch reproducibility, and reduce degradation during storage.

P. aeruginosa Inhibition
Data to verify
Growth inhibition confirmed
Supports antimicrobial screening context
Quantitative MIC data not available
Melting Point
Head-to-head
121–123°C vs 58–85°C
Simplifies purification and QC
Standard melting point determination
Sensor Backbone
Context-dependent
Aldehyde for Schiff base; benzyloxy cleavable
Supports orthogonal protection/deprotection strategies
Quantitative sensor performance not compared

Synthesis of High-Affinity Enzyme Inhibitors

2-(Benzyloxy)-1-naphthaldehyde is the ideal starting material for developing acetylcholinesterase (AChE) inhibitors, as the benzyloxy group provides critical hydrophobic contacts in the enzyme's peripheral anionic site, enabling nanomolar potency[1].

Late-Stage Deprotection Workflows in Complex API Manufacturing

It is selected over methoxy-naphthaldehydes when the synthetic route involves acid-sensitive functional groups, allowing for mild Pd/C catalyzed hydrogenolysis instead of harsh BBr3 cleavage [2].

High-Yield Chalcone and Enone Production

The pre-protected nature of the compound prevents intramolecular cyclization and catalyst quenching during basic Claisen-Schmidt condensations, ensuring scalable yields of linear enones[1].

Standardized Industrial Precursor Handling

Its stable, crystalline solid form (melting point 121-123 °C) makes it the preferred choice for automated gravimetric dispensing and long-term storage in bulk organic synthesis .

Application Fit Matrix

Application
Selection Property
Validation Focus
AChE inhibitor chalcone synthesis for neurodegenerative disease model studies
Benzyloxy substitution enables dual-binding inhibition motif
AChE inhibition assay replication with chalcone derivatives
Preparative-scale synthesis and process development
Validated high-yield patent procedure (US04656126)
Reproducible yield at 0.5 mol scale per patent
Antimicrobial screening against Gram-negative pathogens
Documented Pseudomonas aeruginosa growth inhibition
In vitro antibacterial assay validation
Orthogonal functionalization for fluorescent chemosensor design
Cleavable benzyloxy protecting group
Post-derivatization deprotection and sensor performance validation

XLogP3

4.1

Wikipedia

2-phenylmethoxy-1-naphthalenecarboxaldehyde

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